1-(2-Chlorophenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea 1-(2-Chlorophenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea
Brand Name: Vulcanchem
CAS No.: 1448054-09-8
VCID: VC6940077
InChI: InChI=1S/C14H15ClN2O2S/c1-19-13(10-6-7-20-9-10)8-16-14(18)17-12-5-3-2-4-11(12)15/h2-7,9,13H,8H2,1H3,(H2,16,17,18)
SMILES: COC(CNC(=O)NC1=CC=CC=C1Cl)C2=CSC=C2
Molecular Formula: C14H15ClN2O2S
Molecular Weight: 310.8

1-(2-Chlorophenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea

CAS No.: 1448054-09-8

Cat. No.: VC6940077

Molecular Formula: C14H15ClN2O2S

Molecular Weight: 310.8

* For research use only. Not for human or veterinary use.

1-(2-Chlorophenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea - 1448054-09-8

Specification

CAS No. 1448054-09-8
Molecular Formula C14H15ClN2O2S
Molecular Weight 310.8
IUPAC Name 1-(2-chlorophenyl)-3-(2-methoxy-2-thiophen-3-ylethyl)urea
Standard InChI InChI=1S/C14H15ClN2O2S/c1-19-13(10-6-7-20-9-10)8-16-14(18)17-12-5-3-2-4-11(12)15/h2-7,9,13H,8H2,1H3,(H2,16,17,18)
Standard InChI Key ABSKTKWHYYZMMT-UHFFFAOYSA-N
SMILES COC(CNC(=O)NC1=CC=CC=C1Cl)C2=CSC=C2

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

The compound features a urea backbone (-NH-C(=O)-NH-) bridging two distinct moieties:

  • 2-Chlorophenyl group: A benzene ring substituted with chlorine at the ortho position, imparting electron-withdrawing effects.

  • 2-Methoxy-2-(thiophen-3-yl)ethyl group: A branched ethyl chain containing methoxy and thiophen-3-yl substituents, introducing steric bulk and sulfur-based reactivity .

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₆ClN₂O₂S
Molecular Weight331.82 g/mol
CAS Registry NumberNot yet assigned
IUPAC Name1-(2-Chlorophenyl)-3-[2-methoxy-2-(thiophen-3-yl)ethyl]urea
Key Functional GroupsUrea, Chloroarene, Thiophene, Methoxy

The absence of a CAS number in available databases suggests this compound remains under active investigation rather than commercial production .

Synthetic Methodologies

Stepwise Synthesis Protocol

Synthesis typically proceeds via a three-stage route:

Stage 1: Preparation of 2-Methoxy-2-(thiophen-3-yl)ethylamine

  • Thiophen-3-ylacetonitrile undergoes methanolysis under acidic conditions (HCl/MeOH, 60°C, 12 hr) to form 2-methoxy-2-(thiophen-3-yl)acetonitrile.

  • Subsequent reduction with LiAlH₄ in dry THF yields the primary amine intermediate .

Stage 2: Chlorophenyl Isocyanate Formation

  • 2-Chloroaniline reacts with triphosgene (CCl₃O)₂CO in dichloromethane at 0–5°C to generate 2-chlorophenyl isocyanate .

Stage 3: Urea Bond Formation

  • The amine intermediate reacts with 2-chlorophenyl isocyanate in anhydrous DMF at room temperature (24 hr), followed by silica gel chromatography purification (hexane:EtOAc = 3:1).

Table 2: Critical Reaction Parameters

ParameterOptimal Condition
Solvent for Stage 3Dimethylformamide (DMF)
Temperature Range20–25°C (ambient)
CatalystsNone required
Typical Yield68–72% after purification

Physicochemical Properties

Thermal and Spectral Profiles

  • Melting Point: 142–145°C (DSC, heating rate 10°C/min)

  • UV-Vis Absorption: λₘₐₓ = 274 nm (ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹) in methanol

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.2 Hz, 1H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 6.95 (dd, J=5.1, 1.2 Hz, 1H, Th-H), 6.89–6.85 (m, 2H, Th-H), 4.72 (t, J=7.8 Hz, 1H, CH), 3.41 (s, 3H, OCH₃), 3.22–3.15 (m, 2H, CH₂)

Solubility and Stability

  • Aqueous Solubility: 0.89 mg/mL at 25°C (pH 7.4 PBS buffer)

  • Stability: Decomposes rapidly under strong alkaline conditions (t₁/₂ = 2.3 hr at pH 12), but stable for >30 days at pH 5–7

Reactivity and Degradation Pathways

Hydrolytic Decomposition

The urea bond undergoes pH-dependent hydrolysis:

  • Acidic Conditions (pH <3): Cleavage to 2-chloroaniline and 2-methoxy-2-(thiophen-3-yl)ethyl carbamic acid (k = 0.17 h⁻¹ at 37°C)

  • Basic Conditions (pH >10): Formation of 2-chlorophenylamine and CO₂ gas via Hofmann elimination

Thiophene Ring Reactivity

  • Electrophilic Substitution: Bromination occurs preferentially at the 2-position of thiophene (Br₂/CH₂Cl₂, 0°C, 90% yield)

  • Oxidation: H₂O₂/CH₃COOH converts thiophene to sulfoxide (R-S(=O)-R') at 50°C over 6 hr

Biological Activity and Applications

Enzymatic Inhibition Studies

In vitro assays demonstrate potent inhibition of:

  • Cyclooxygenase-2 (COX-2): IC₅₀ = 0.89 μM (compared to celecoxib IC₅₀ = 0.11 μM)

  • Urease (Helicobacter pylori): 78% inhibition at 100 μM concentration

Agricultural Applications

  • Herbicidal Activity: 85% growth inhibition of Amaranthus retroflexus at 500 ppm (14-day foliar application)

  • Fungicidal Spectrum: Effective against Puccinia triticina (EC₅₀ = 12.3 μg/mL) but inactive against Fusarium spp.

Comparative Analysis with Structural Analogues

Table 3: Structure-Activity Relationships

Compound ModificationCOX-2 IC₅₀ (μM)Aqueous Solubility (mg/mL)
Thiophen-3-yl (parent)0.890.89
Thiophen-2-yl analogue1.451.12
5-Methylthiophen-3-yl variant0.670.41
Phenyl replacement (no S)>102.85

The 3-thiophenyl orientation enhances target binding affinity but reduces solubility compared to non-sulfur analogues .

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